Fmoc-D-Ser(AC)-OH Fmoc-D-Ser(AC)-OH
Brand Name: Vulcanchem
CAS No.: 608512-87-4
VCID: VC2921062
InChI: InChI=1S/C20H19NO6/c1-12(22)26-11-18(19(23)24)21-20(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,25)(H,23,24)/t18-/m1/s1
SMILES: CC(=O)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C20H19NO6
Molecular Weight: 369.4 g/mol

Fmoc-D-Ser(AC)-OH

CAS No.: 608512-87-4

Cat. No.: VC2921062

Molecular Formula: C20H19NO6

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-Ser(AC)-OH - 608512-87-4

Specification

CAS No. 608512-87-4
Molecular Formula C20H19NO6
Molecular Weight 369.4 g/mol
IUPAC Name (2R)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C20H19NO6/c1-12(22)26-11-18(19(23)24)21-20(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,25)(H,23,24)/t18-/m1/s1
Standard InChI Key HSGIKRPBGCJRDB-GOSISDBHSA-N
Isomeric SMILES CC(=O)OC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(=O)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(=O)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Physical and Chemical Properties

Basic Physical Properties

PropertyValue
Molecular FormulaC22H23NO7
Molecular Weight413.42 g/mol
Physical StateWhite to off-white solid
SolubilitySoluble in DMF, DCM, THF; limited water solubility
Melting Point136-138°C

Chemical Reactivity

Fmoc-D-Ser(AC)-OH exhibits several characteristic chemical reactions essential to its utility in peptide synthesis:

  • Deprotection Reactions: The Fmoc group can be selectively removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF). This reaction reveals the free amino group, enabling subsequent peptide bond formation.

  • Coupling Reactions: Following Fmoc deprotection, the compound can participate in peptide bond formation with other amino acids or peptides, typically facilitated by coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole).

  • Side-Chain Reactions: The acetyl protection of the serine hydroxyl group remains stable during Fmoc deprotection but can be removed under specific conditions when necessary.

Synthesis Methods

Laboratory-Scale Synthesis

The synthesis of Fmoc-D-Ser(AC)-OH typically follows a two-step process:

  • Acetylation of D-Serine: The hydroxyl group of D-serine is acetylated using acetic anhydride in the presence of a base such as pyridine or sodium carbonate.

  • Fmoc Protection: The amino group of acetylated D-serine is then protected with the Fmoc group by reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions.

Industrial Production

Industrial production of Fmoc-D-Ser(AC)-OH employs similar synthetic routes but on a larger scale. The process typically uses automated peptide synthesizers capable of handling large quantities of reagents while maintaining high purity standards. Quality control measures are implemented throughout the production process to ensure consistency and purity of the final product.

Role in Peptide Synthesis

Mechanism of Action

Fmoc-D-Ser(AC)-OH functions as a building block in solid-phase peptide synthesis (SPPS), particularly using the Fmoc/tBu strategy. The compound's mode of action revolves around its ability to be selectively incorporated into growing peptide chains.

The mechanism follows these general steps:

  • The Fmoc group is removed from a resin-bound amino acid using a base (typically piperidine in DMF)

  • Fmoc-D-Ser(AC)-OH is activated with coupling reagents to form an active ester

  • The activated compound reacts with the free amino group of the resin-bound peptide

  • The cycle repeats with additional amino acids until the desired peptide sequence is completed

Advantages in Peptide Chemistry

The incorporation of D-amino acids like Fmoc-D-Ser(AC)-OH into peptides offers several advantages:

  • Enhanced resistance to enzymatic degradation

  • Altered conformational properties of the peptide

  • Potential for improved biological activity

  • Ability to create peptides with unique structural features

Furthermore, the acetyl protection of the serine side chain prevents unwanted side reactions during peptide synthesis, particularly in multicomponent coupling reactions where side chain reactivity could lead to undesired products.

Scientific Research Applications

Drug Development

Fmoc-D-Ser(AC)-OH plays a significant role in the synthesis of peptide-based drugs. The incorporation of D-amino acids in peptide therapeutics has been shown to enhance stability against proteolytic degradation, potentially improving the pharmacokinetic profile of these drugs. The compound enables researchers to synthesize peptides with precise stereochemistry, which is crucial for drug-receptor interactions and biological activity.

Biomaterials Development

Another important application is in the creation of biomaterials. The self-assembly properties attributed to the Fmoc moiety make this compound useful in developing peptide-based hydrogels and other biomaterials. These materials have potential applications in tissue engineering, controlled drug delivery systems, and regenerative medicine.

Research in Cell Culture

Studies have shown that peptides containing D-serine residues synthesized using Fmoc-D-Ser(AC)-OH can be incorporated into hydrogels for cell culture applications. These hydrogels provide supportive environments for cell growth and differentiation, making them valuable tools in tissue engineering research.

Biological Activity and Significance

Stereochemical Implications

The D-configuration of serine in Fmoc-D-Ser(AC)-OH gives rise to distinct biological properties compared to its L-counterpart. Peptides containing D-amino acids often exhibit:

  • Increased resistance to enzymatic degradation

  • Altered binding affinities to receptors

  • Modified conformational preferences

  • Different pharmacokinetic properties

These characteristics make D-amino acid-containing peptides particularly valuable in therapeutic applications where stability against proteolytic enzymes is desired.

Research Findings

Research has demonstrated that peptides synthesized with Fmoc-D-Ser(AC)-OH can effectively modulate protein-protein interactions (PPIs). This modulation capability has been explored for therapeutic applications, particularly in the development of competitive inhibitors for disease treatment.

Specific studies have highlighted the potential of these peptides in:

Research AreaKey Findings
Cancer ResearchPeptides with D-serine show enhanced stability and tumor-targeting capabilities
Neurological ApplicationsModified peptides demonstrate improved blood-brain barrier penetration
Antimicrobial ActivityD-amino acid-containing peptides exhibit resistance to bacterial proteases
ImmunomodulationAltered peptide ligands affect T-cell responses and immune signaling

Comparison with Similar Compounds

Structural Analogs

Fmoc-D-Ser(AC)-OH can be compared with several structural analogs to understand its unique properties:

CompoundKey DifferencesApplications
Fmoc-L-Ser(AC)-OHL-isomer instead of D-isomerStandard peptide synthesis
Fmoc-D-Ser(tBu)-OHtert-butyl protection instead of acetylAlternative side chain protection
Fmoc-D-Thr(AC)-OHContains additional methyl groupPeptides requiring threonine
Fmoc-D-Ser(Trt)-OHTrityl protection instead of acetylBase-sensitive applications

Unique Properties

What makes Fmoc-D-Ser(AC)-OH unique is its specific combination of features:

  • The D-configuration provides resistance to natural proteases

  • The acetyl group offers intermediate protection level (more labile than tBu but more stable than unprotected)

  • The Fmoc group allows for orthogonal protection strategies in peptide synthesis

These characteristics make Fmoc-D-Ser(AC)-OH particularly valuable for specialized applications requiring precise control over peptide structure and stability.

Epimerization Considerations

Stereochemical Stability

An important consideration when working with Fmoc-D-Ser(AC)-OH is the potential for epimerization during peptide synthesis. Research indicates that glycosylated amino acids, including acetylated serine derivatives, can exhibit varying rates of epimerization depending on the coupling conditions employed.

The maintenance of stereochemical integrity is crucial for ensuring the biological activity of the synthesized peptides, as even minor changes in stereochemistry can significantly alter peptide-receptor interactions and biological responses.

Optimizing Coupling Conditions

To minimize epimerization risks when working with Fmoc-D-Ser(AC)-OH, several approaches have been investigated:

  • Use of less basic coupling reagents

  • Reduced reaction temperatures

  • Shorter coupling times

  • Alternative coupling reagents such as HATU or COMU

  • Monitoring of stereochemical purity throughout synthesis

These considerations are particularly important when synthesizing peptides for therapeutic applications, where stereochemical purity directly impacts efficacy and safety.

Future Research Directions

Technological Advancements

Emerging technologies in peptide synthesis, such as microwave-assisted synthesis and flow chemistry, may further enhance the utility of Fmoc-D-Ser(AC)-OH by enabling:

  • More efficient coupling reactions

  • Reduced epimerization rates

  • Higher purity final products

  • Scalable synthesis processes

  • Environmentally friendly production methods

These advancements could expand the applications of Fmoc-D-Ser(AC)-OH in both research and industrial settings.

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